molecular formula C10H14O2 B14354803 2-Hydroxy-3-methyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one CAS No. 90510-78-4

2-Hydroxy-3-methyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one

Cat. No.: B14354803
CAS No.: 90510-78-4
M. Wt: 166.22 g/mol
InChI Key: ZMWREZFCFPCPBR-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxyl, methyl, and prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base .

Industrial Production Methods

On an industrial scale, the compound can be produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Hydroxy-3-methyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding enzyme interactions.

    Medicine: Research has indicated potential anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Hydroxy-3-methyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. For instance, its antioxidant properties are attributed to its ability to interrupt free radical chain reactions, capturing free radicals or transforming them into less active forms . The compound may also interact with specific enzymes, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

90510-78-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-hydroxy-3-methyl-6-prop-2-enylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-3-4-8-6-5-7(2)9(11)10(8)12/h3,8,11H,1,4-6H2,2H3

InChI Key

ZMWREZFCFPCPBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(CC1)CC=C)O

Origin of Product

United States

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